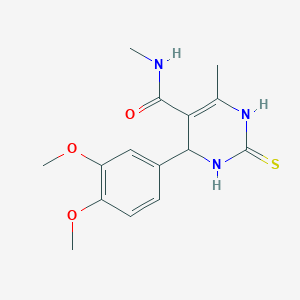![molecular formula C23H22N4O5S B11615895 (7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615895.png)
(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (7Z)-7-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-3-(3,4,5-trimetoxifenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona es una molécula orgánica compleja con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye una porción de indol, un grupo trimetoxifenil y un sistema cíclico de tiazolo-triazinona. Su intrincada estructura sugiere que puede tener propiedades químicas y biológicas interesantes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (7Z)-7-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-3-(3,4,5-trimetoxifenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona generalmente implica síntesis orgánica de varios pasos. El proceso puede comenzar con la preparación del derivado de indol, seguido de la introducción del grupo trimetoxifenil y la formación del anillo de tiazolo-triazinona. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(7Z)-7-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-3-(3,4,5-trimetoxifenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona: puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar oxígeno o agregar hidrógeno a la molécula.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente son fundamentales para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir un derivado de cetona o aldehído, mientras que la reducción podría producir un alcohol o una amina.
Aplicaciones Científicas De Investigación
(7Z)-7-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-3-(3,4,5-trimetoxifenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos o como un posible agente terapéutico.
Medicina: Por sus posibles propiedades farmacológicas, como efectos anticancerígenos o antiinflamatorios.
Industria: En el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo por el cual (7Z)-7-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-3-(3,4,5-trimetoxifenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona ejerce sus efectos probablemente esté relacionado con su interacción con objetivos moleculares específicos. Estos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. La estructura del compuesto le permite encajar en sitios de unión y modular la actividad de estos objetivos, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto más simple utilizado en diversas síntesis orgánicas.
Acetilacetona: Otro compuesto con una tautomería ceto-enólica similar.
Disilanos: Compuestos organosilicio con propiedades electrónicas únicas.
Unicidad
(7Z)-7-(1-metil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-3-(3,4,5-trimetoxifenil)-3,4-dihidro-2H-[1,3]tiazolo[3,2-a][1,3,5]triazin-6(7H)-ona: destaca por su estructura compleja, que combina múltiples grupos funcionales y sistemas cíclicos. Esta complejidad puede conferir reactividad química única y actividad biológica, diferenciándolo de compuestos más simples.
Propiedades
Fórmula molecular |
C23H22N4O5S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(7Z)-7-(1-methyl-2-oxoindol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22N4O5S/c1-25-15-8-6-5-7-14(15)18(21(25)28)20-22(29)27-12-26(11-24-23(27)33-20)13-9-16(30-2)19(32-4)17(10-13)31-3/h5-10H,11-12H2,1-4H3/b20-18- |
Clave InChI |
MMOGDBGHZZRQGG-ZZEZOPTASA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)/C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C(=C5)OC)OC)OC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11615818.png)
![N'-[(3Z)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11615822.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615825.png)
![1-(4-chlorophenyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B11615836.png)
![3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11615843.png)
![ethyl N-butanoyl-3,3,3-trifluoro-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11615848.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11615850.png)
methyl}phenol](/img/structure/B11615851.png)
![methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11615854.png)
![6-(1H-benzotriazol-1-yl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B11615859.png)
![1,3-dimethyl-5-[(E)-{(2E)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11615864.png)
![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615880.png)

